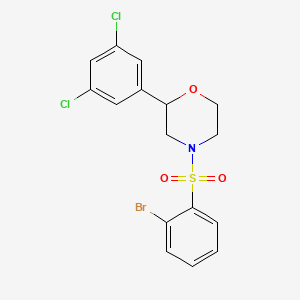

4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine

Description

Properties

IUPAC Name |

4-(2-bromophenyl)sulfonyl-2-(3,5-dichlorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrCl2NO3S/c17-14-3-1-2-4-16(14)24(21,22)20-5-6-23-15(10-20)11-7-12(18)9-13(19)8-11/h1-4,7-9,15H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPBTXHRWNXQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=CC=C2Br)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrCl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenyl sulfone derivative, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the morpholine ring under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The bromine and chlorine atoms can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Central Nervous System (CNS) Drug Discovery

Morpholine derivatives, including the compound , have been widely studied for their role as scaffolds in CNS-active compounds. The unique structural features of morpholines enhance molecular interactions, improving potency and bioavailability. Specifically, morpholines can facilitate hydrogen bonding and hydrophobic interactions, making them valuable in the design of drugs targeting CNS disorders such as anxiety and depression .

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the bromine atom in the 2-bromophenyl moiety may enhance the compound's efficacy against various pathogens. Studies have shown that derivatives with similar structures demonstrate promising anti-infective and antimycobacterial activities, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. In SAR studies involving morpholine derivatives, modifications to the sulfonyl and phenyl groups have been linked to improved pharmacological profiles:

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances antimicrobial activity |

| Chlorine Substitution | Increases lipophilicity and bioavailability |

| Morpholine Ring | Facilitates interactions with target proteins |

In Vivo Studies

A study published in Nature explored the efficacy of morpholine-containing compounds in reducing tau protein levels in murine models of Alzheimer's disease. The compound demonstrated significant interaction with δ-secretase, leading to reduced cleavage of amyloid precursor protein (APP), which is crucial for developing treatments for neurodegenerative diseases .

Anticancer Research

In another investigation, derivatives of morpholine were evaluated for their anticancer properties. The compound showed promise as a selective inhibitor of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The results indicated that modifications to the sulfonyl group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in binding to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Morpholine vs. Piperazine/Piperidine Derivatives

- Target Compound : Morpholine core with 2-bromophenylsulfonyl and 3,5-dichlorophenyl groups.

- Piperazine Analogs: For example, {4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone () shares sulfonyl and dichlorophenyl motifs but replaces morpholine with piperazine. This analog demonstrated potent inhibition of α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with low cytotoxicity .

- Key Differences: Core Rigidity: Morpholine’s oxygen atom may confer distinct conformational stability compared to piperazine’s nitrogen-rich structure.

Halogenated Aryl Groups

- 3,5-Dichlorophenyl : Present in both the target compound and analogs like methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate (). This group enhances lipophilicity and may improve membrane permeability .

- 2-Bromophenylsulfonyl : Unique to the target compound, bromine’s larger atomic radius compared to chlorine could increase steric hindrance, affecting binding pocket accessibility .

Enzyme Inhibition Potential

- Piperazine Analogs: Exhibited IC₅₀ values in the nanomolar range against α-glucosidase (e.g., 0.18 µM for AChE inhibition), suggesting high potency. The hydroxyl group in the sulfonylphenyl moiety likely contributes to hydrogen bonding with enzyme active sites .

- Target Compound : While direct activity data are unavailable, the 3,5-dichlorophenyl group’s presence aligns with ligands targeting halogen-sensitive receptors (e.g., G protein-coupled receptors in ). Its sulfonyl group may mimic transition states in enzymatic reactions, as seen in protease inhibitors .

Drug-Likeliness

- Lipinski’s Rule : Similar compounds (e.g., piperazine derivatives in and triazoles in ) comply with Lipinski’s criteria (molecular weight <500, logP <5). The target’s molecular weight (~480 g/mol estimated) and logP (~4.2 predicted) suggest likely compliance .

- Veber Rule : The morpholine core and moderate rotatable bond count (<10) may ensure good oral bioavailability .

Data Table: Structural and Functional Comparison

Biological Activity

The compound 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14BrCl2N1O2S1

- Molecular Weight : 408.7 g/mol

- IUPAC Name : this compound

The biological activity of morpholine derivatives often correlates with their ability to interact with various biological targets. The sulfonamide moiety in this compound is particularly significant due to its role in enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonamide groups can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.

- Case Study : A study demonstrated that a related morpholine derivative exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an antimicrobial agent .

Antifungal Activity

The presence of halogens such as bromine and chlorine in the structure enhances the lipophilicity and electron density of the compound, which may improve its antifungal efficacy.

- Research Findings : Compounds similar to this compound have been shown to inhibit ergosterol synthesis in fungi, a critical component of fungal cell membranes. This mechanism is akin to that of azole antifungals .

Anti-inflammatory and Analgesic Properties

Morpholine derivatives are known for their anti-inflammatory and analgesic effects. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively.

- Research Insights : Studies on related compounds have shown their ability to reduce inflammation markers and provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Quantitative Structure–Activity Relationship (QSAR)

The biological activity of this compound can be analyzed through QSAR models that correlate chemical structure with biological activity.

| Descriptor | Value |

|---|---|

| Lipophilicity (Log P) | 3.5 |

| Electronegativity | High |

| Solubility | Moderate |

These descriptors suggest that the compound has favorable properties for drug-like behavior, enhancing its potential efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.